What is Fmoc-Val-OPfp and its role in peptide synthesis?
What is Fmoc-Val-OPfp and its role in peptide synthesis?
An In-Depth Technical Guide to Fmoc-Val-OPfp in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of peptides is paramount. The choice of reagents and methodologies directly impacts the purity, yield, and ultimate success of synthesizing complex peptide sequences. This technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-L-valine pentafluorophenyl ester (Fmoc-Val-OPfp), a key building block in modern solid-phase peptide synthesis (SPPS).
Introduction to Fmoc-Val-OPfp
Fmoc-Val-OPfp is a derivative of the amino acid L-valine, which has been strategically modified for use in peptide synthesis. It incorporates two critical chemical moieties:
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The Fmoc (9-fluorenylmethoxycarbonyl) group: This is a base-labile protecting group attached to the alpha-amino group of the valine.[1] The Fmoc group is stable under acidic and neutral conditions but can be readily removed with a mild base, typically a solution of piperidine in an organic solvent, allowing for the sequential addition of amino acids to the growing peptide chain.[1][2] This strategy is the cornerstone of Fmoc-based SPPS, offering milder conditions compared to the older Boc/Benzyl approach.[2]
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The OPfp (pentafluorophenyl) ester: This is an active ester formed between the carboxyl group of valine and pentafluorophenol.[3] The pentafluorophenyl group is strongly electron-withdrawing, which makes the ester highly reactive towards nucleophilic attack by the free amino group of the peptide chain.[2][4] This high reactivity facilitates rapid and efficient formation of the amide (peptide) bond.[2]
By combining the benefits of Fmoc protection with the high reactivity of a pentafluorophenyl ester, Fmoc-Val-OPfp serves as a pre-activated building block, streamlining the coupling process in SPPS.[5]
The Role of Fmoc-Val-OPfp in Peptide Synthesis
In the iterative cycle of solid-phase peptide synthesis, the primary role of Fmoc-Val-OPfp is to act as an efficient acylating agent for the free N-terminal amine of the resin-bound peptide. The use of pre-formed, stable active esters like Fmoc-Val-OPfp offers several distinct advantages over in-situ activation methods where a coupling reagent is added to the free Fmoc-amino acid at the time of coupling.
Key Advantages:
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High Reactivity and Speed: PFP esters are highly reactive "active esters" that promote rapid and efficient peptide bond formation.[2] Kinetic studies have shown that PFP esters couple significantly faster than other active esters like p-nitrophenyl (ONp) and pentachlorophenyl (OPCP) esters.[2] This rapid reaction kinetic is particularly beneficial for synthesizing complex or sterically hindered peptides.[2]
-
Reduced Side Reactions: The use of a pre-formed active ester avoids exposing the growing peptide chain to a separate activating reagent and the byproducts of the activation reaction.[4] This can minimize the occurrence of unwanted modifications and simplify the purification of the final peptide.[6]
-
Stability and Convenience: Fmoc-amino acid-OPfp esters are generally stable, crystalline compounds that can be prepared in advance, purified, and stored.[2][7] This offers convenience and reliability, making them well-suited for automated solid-phase peptide synthesis (SPPS).[2][8] They are also less susceptible to spontaneous hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters.[2][3]
-
Minimized Racemization: The high reactivity of the OPfp ester allows for fast coupling times, which can help to minimize the risk of racemization, particularly for amino acids that are prone to losing their stereochemical integrity during activation.[2]
-
Additive-Free Potential: Under certain conditions, particularly in flow chemistry systems, the high reactivity of PFP esters can enable peptide bond formation without the need for coupling additives like HOBt, which simplifies purification by reducing potential byproducts.[6]
Quantitative Data for Fmoc-Val-OPfp
The following table summarizes key quantitative and physical data for Fmoc-Val-OPfp, providing a quick reference for researchers.
| Property | Value | Reference(s) |
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-L-valine pentafluorophenyl ester | [7][9][10] |
| Synonyms | Fmoc-L-Valine pentafluorophenyl ester, N-Fmoc-L-valine pentafluorophenyl ester | [7][10] |
| CAS Number | 86060-87-9 | [5][7][9][11] |
| Molecular Formula | C₂₆H₂₀F₅NO₄ | [7][9][11][12] |
| Molecular Weight | 505.43 g/mol | [9][10] |
| Appearance | White to off-white or beige powder/crystal | [9][10] |
| Melting Point | 110-122 °C | [9][10] |
| Solubility | Soluble in DMF; Insoluble in water | [10] |
| Storage Temperature | 15-25°C or -20°C for long-term storage | [9][13] |
| Purity (Assay) | ≥98.0% (HPLC) | [9] |
Experimental Protocol: Coupling of Fmoc-Val-OPfp in SPPS
The following is a generalized protocol for a single coupling cycle using Fmoc-Val-OPfp in manual Fmoc-based solid-phase peptide synthesis. The procedure assumes the synthesis is being performed on a resin with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine in a reaction vessel.
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Fmoc-Val-OPfp.
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Piperidine, reagent grade.
-
Dichloromethane (DCM), reagent grade.
-
(Optional) 1-Hydroxybenzotriazole (HOBt).
-
Reagents for Kaiser test.
Protocol:
-
Resin Preparation and Fmoc Deprotection:
-
If starting a new cycle, ensure the peptide-resin has been thoroughly washed with DMF.
-
To deprotect the N-terminal Fmoc group, add a solution of 20% piperidine in DMF to the resin.
-
Agitate the slurry for 5 minutes, then drain the solution.[3]
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete deprotection.[3]
-
Drain the solution and wash the resin extensively with DMF (e.g., 5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[7]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-Val-OPfp (3-5 equivalents relative to the resin's initial loading) in a minimal amount of DMF.[7]
-
(Optional but recommended for difficult couplings): Add HOBt (3-5 equivalents) to the solution of Fmoc-Val-OPfp to catalyze the reaction.[7]
-
Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.[7]
-
Agitate the mixture at room temperature for 1-2 hours.[3] The reaction progress can be monitored.
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and dry them.
-
Perform a qualitative Kaiser test.[3] A positive result (blue color) indicates the presence of free primary amines and an incomplete reaction. If the test is positive, the coupling reaction should be allowed to proceed longer, or a recoupling step may be necessary.[7] A negative result (yellow/colorless beads) indicates the coupling is complete.
-
-
Washing:
The resin is now ready for the next deprotection and coupling cycle.
Visualization of the SPPS Cycle
The following diagram illustrates the logical workflow of a single amino acid addition cycle in Fmoc-SPPS using a pre-activated pentafluorophenyl ester like Fmoc-Val-OPfp.
Caption: Workflow for a single coupling cycle in Fmoc-SPPS using Fmoc-Val-OPfp.
Conclusion
Fmoc-Val-OPfp is a highly effective and convenient reagent for the incorporation of valine residues during solid-phase peptide synthesis. Its pre-activated nature, stemming from the pentafluorophenyl ester, ensures rapid and efficient coupling, which in turn helps to maximize peptide purity and yield while minimizing side reactions. For researchers engaged in the synthesis of complex peptides for therapeutic or research applications, a thorough understanding and proficient application of such advanced building blocks are indispensable.
References
- 1. A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. orgsyn.org [orgsyn.org]
- 6. chem.uci.edu [chem.uci.edu]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. bachem.com [bachem.com]
- 12. researchgate.net [researchgate.net]
- 13. luxembourg-bio.com [luxembourg-bio.com]
